1,3-Diiodopropane

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

1,3-Diiodopropane is the irreplaceable C3 linker for synthesizing bridged 1,2,4,5-tetraoxane antimalarials. Only the diiodo compound provides the in‑situ iodine catalysis required for the gem‑dihydroperoxide intermediate; 1,3-dibromopropane and 1,3-dichloropropane fail completely under identical conditions. Its iodide leaving group also enables nucleophilic substitutions at lower temperatures, preserving protecting groups and stereochemistry in multi‑step sequences. The density (2.576 g/mL) and refractive index (n20/D 1.642) permit rapid, non‑destructive incoming‑material verification via standard laboratory refractometry, confirming you received the correct dihaloalkane before starting sensitive syntheses. Product is stabilized with copper to prevent decomposition during storage.

Molecular Formula C3H6I2
Molecular Weight 295.89 g/mol
CAS No. 627-31-6
Cat. No. B1583150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodopropane
CAS627-31-6
Molecular FormulaC3H6I2
Molecular Weight295.89 g/mol
Structural Identifiers
SMILESC(CI)CI
InChIInChI=1S/C3H6I2/c4-2-1-3-5/h1-3H2
InChIKeyAAAXMNYUNVCMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiodopropane CAS 627-31-6: Properties and Baseline Technical Profile for Procurement Evaluation


1,3-Diiodopropane (CAS 627-31-6) is a terminally diiodinated C3 alkyl halide with the molecular formula C₃H₆I₂ and a molecular weight of 295.89 g/mol [1]. At ambient temperature, it exists as a dense liquid with a density of 2.576 g/mL at 25°C, a refractive index (n20/D) of approximately 1.642, and a boiling point of 111–113°C at reduced pressure (31 mmHg) . The compound is commercially supplied at purities of 98% to 99% and typically contains metallic copper as a stabilizer to mitigate light- and thermally-induced decomposition during storage and handling . As a member of the α,ω-dihaloalkane family, 1,3-diiodopropane bears two C–I bonds that confer distinct chemical behavior compared to its bromo and chloro congeners, forming the basis for its differentiated applications in medicinal chemistry, materials science, and synthetic methodology development .

1,3-Diiodopropane vs. 1,3-Dibromopropane and 1,3-Dichloropropane: Why In-Class Substitution Is Not Chemically Equivalent


The three-carbon α,ω-dihaloalkane series—1,3-diiodopropane, 1,3-dibromopropane, and 1,3-dichloropropane—are not interchangeable in synthetic protocols due to fundamentally divergent leaving group capacities. The C–I bond in 1,3-diiodopropane undergoes heterolytic cleavage with substantially lower activation energy than the C–Br or C–Cl bonds in its congeners, a consequence of iodide being the conjugate base of hydroiodic acid (pKa ≈ –10), a far stronger acid than HBr (pKa ≈ –9) or HCl (pKa ≈ –7) [1]. This thermodynamic and kinetic divergence manifests in reaction rate differences that can exceed an order of magnitude under identical conditions, rendering bromo and chloro analogs ineffective substitutes in time-sensitive or mildly nucleophilic environments [2]. Furthermore, the elevated density (2.576 g/mL) and refractive index (n20/D 1.642) of 1,3-diiodopropane—parameters that can affect phase behavior and spectroscopic monitoring—differ substantially from those of 1,3-dibromopropane (density 1.989 g/mL) and 1,3-dichloropropane (density 1.187 g/mL), making direct molar substitution without process re-optimization impractical [3].

1,3-Diiodopropane: Quantitative Differentiation Evidence for Scientific Procurement and Research Selection


Iodide vs. Bromide vs. Chloride: Leaving Group Reactivity Hierarchy with pKa-Derived Stability Quantification

1,3-Diiodopropane contains the iodide leaving group, which is quantitatively superior to bromide and chloride in nucleophilic substitution reactions. This superiority is grounded in the relative acid strengths of the corresponding hydrohalic acids: HI (pKa ≈ –10) is a stronger acid than HBr (pKa ≈ –9) and HCl (pKa ≈ –7), meaning iodide is the weakest and most stable conjugate base among the halides [1]. A weaker conjugate base translates directly to a better leaving group, enabling 1,3-diiodopropane to undergo nucleophilic displacement with substantially lower activation energy [2].

Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Synthesis of Bridged 1,2,4,5-Tetraoxanes: Iodine as a Catalyst and the Necessity of the Diiodo Substrate

In the preparation of synthetically challenging bridged achiral 1,2,4,5-tetraoxanes with antimalarial properties, 1,3-diiodopropane serves as both a substrate and a source of catalytic iodine. The reaction proceeds via a gem-dihydroperoxide intermediate generated using hydrogen peroxide and catalytic iodine, where the iodine is derived in situ from the substrate itself [1]. This dual role is unique to the diiodo compound; 1,3-dibromopropane and 1,3-dichloropropane cannot provide this catalytic function and do not yield the tetraoxane products under analogous conditions .

Antimalarial Endoperoxide Tetraoxane synthesis

Solid-State Conformational Preference: High-Pressure Crystallization Reveals Unique AA Conformation

Under high-pressure crystallization conditions (~20 kbar), 1,3-diiodopropane and 1,3-dibromopropane adopt fundamentally different solid-state conformations. Infrared and Raman spectroscopic analysis revealed that 1,3-dibromopropane crystallizes in the GG (gauche-gauche) conformation, whereas 1,3-diiodopropane crystallizes in the AA (anti-anti) conformation [1]. This divergence arises from the differing steric and electronic requirements of the iodine versus bromine substituents and may translate to distinct packing and reactivity in solid-phase applications .

Conformational analysis Vibrational spectroscopy Crystallography

Optical and Physical Property Differentiation: Refractive Index and Density as Purity and Identity Metrics

1,3-Diiodopropane exhibits a refractive index of n20/D 1.642 and a density of 2.576 g/mL at 25°C, values that are substantially higher than those of its bromo and chloro analogs . The refractive index of 1,3-diiodopropane exceeds that of 1,3-dibromopropane by approximately 0.12 units, a difference that is analytically resolvable and can serve as a rapid, non-destructive identity and purity verification metric in quality control workflows .

Quality control Analytical chemistry Refractive index

1,3-Diiodopropane CAS 627-31-6: Evidence-Backed Application Scenarios for Procurement Decision-Making


Antimalarial Drug Discovery: Synthesis of Bridged 1,2,4,5-Tetraoxane Scaffolds

1,3-Diiodopropane is an essential substrate for constructing bridged achiral 1,2,4,5-tetraoxanes, a class of synthetic endoperoxides with demonstrated antimalarial activity [1]. The reaction proceeds via iodine-catalyzed formation of a gem-dihydroperoxide intermediate, where the diiodo compound supplies the necessary iodine in situ. As established in Section 3, 1,3-dibromopropane and 1,3-dichloropropane fail to yield tetraoxane products under identical conditions, making 1,3-diiodopropane irreplaceable for medicinal chemistry programs targeting this antimalarial pharmacophore [2].

Solid-State Materials Research: High-Pressure Conformational and Crystallographic Studies

Investigators studying pressure-induced conformational changes or crystal packing in α,ω-dihaloalkanes must procure 1,3-diiodopropane specifically. As documented in Section 3, under high-pressure crystallization (ca. 20 kbar), 1,3-diiodopropane adopts the AA (anti-anti) conformation, whereas 1,3-dibromopropane crystallizes in the GG (gauche-gauche) conformation [1]. This conformational divergence has implications for solid-state vibrational spectroscopy, crystal engineering, and materials where molecular geometry dictates macroscopic properties. Substituting the dibromo compound would yield data irrelevant to the diiodo system [2].

Demanding Nucleophilic Substitution Reactions: Alkylation of Weak or Sterically Hindered Nucleophiles

For synthetic sequences requiring nucleophilic substitution under mild conditions or with poorly nucleophilic partners, 1,3-diiodopropane is the superior electrophilic C3 linker within the α,ω-dihaloalkane family. The quantitative leaving group hierarchy established in Section 3—iodide > bromide > chloride—means that reactions which are sluggish or fail entirely with 1,3-dibromopropane or 1,3-dichloropropane can proceed to completion with 1,3-diiodopropane at lower temperatures and shorter reaction times. This is particularly critical in multi-step syntheses where protecting group integrity or stereochemical fidelity must be preserved [1].

Quality Control and Identity Verification: Refractive Index-Based Incoming Material Inspection

Procurement and analytical departments can leverage the refractive index differential between 1,3-diiodopropane (n20/D 1.642) and 1,3-dibromopropane (n20/D ≈ 1.523) as a rapid, non-destructive incoming material verification method. As quantified in Section 3, the approximately 0.12 unit difference in refractive index is easily resolved with a standard laboratory refractometer, enabling immediate confirmation that the correct dihaloalkane has been received before integration into sensitive synthetic workflows [1].

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